molecular formula C9H5ClN2OS3 B2795747 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide CAS No. 36289-41-5

2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide

Cat. No.: B2795747
CAS No.: 36289-41-5
M. Wt: 288.78
InChI Key: ICBUVRXJIBYEHH-UHFFFAOYSA-N
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Description

2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a chloro group and a carboxamide group, which is further linked to a 1,2,4-dithiazole ring containing a thioxo group. The presence of these functional groups imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the thioxo group can produce a sulfone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound’s thioxo group can interact with thiol-containing enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS3/c10-6-4-2-1-3-5(6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBUVRXJIBYEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=S)SS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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